molecular formula C16H13ClN2O4 B5114499 (2E)-3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one

(2E)-3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B5114499
M. Wt: 332.74 g/mol
InChI Key: JTJNAGWGDYINDT-CMDGGOBGSA-N
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Description

(2E)-3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a chloro-nitrophenyl group and a methoxyphenyl group connected through a prop-2-en-1-one linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with an active methylene compound in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to the modulation of biological pathways. For example, its nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Properties

IUPAC Name

(E)-3-(4-chloro-3-nitroanilino)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4/c1-23-13-5-2-11(3-6-13)16(20)8-9-18-12-4-7-14(17)15(10-12)19(21)22/h2-10,18H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJNAGWGDYINDT-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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